(7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine

Medicinal Chemistry Chemical Biology Kinase Inhibitor Design

SAR inconsistency due to uncontrolled benzimidazole halogen regiochemistry introduces confounding reactivity and potency data. This 7-bromo regioisomer provides a defined scaffold where the polarized C-Br bond enhances halogen bonding and alters imidazole NH pKa relative to 5- or 6-bromo isomers. The primary aminomethyl handle allows orthogonal Boc protection, enabling sequential Suzuki/Buchwald-Hartwig coupling and late-stage amide library enumeration, eliminating low-yield late-stage halogenation. - Regiospecific handle: Avoids 15-25% coupling yield reduction seen with sterically hindered 5-bromo isomers. - Validated baseline: Reports p53-independent G2/M arrest and apoptosis in MCF-7, DU-145, and H69AR cells (IC₅₀ ≈ 10-50 µg/mL). - Supply assurance: Stored at 4 °C under inert atmosphere, shipped with rigorous identity and purity documentation.

Molecular Formula C8H8BrN3
Molecular Weight 226.07 g/mol
CAS No. 1263060-69-0
Cat. No. B1450341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine
CAS1263060-69-0
Molecular FormulaC8H8BrN3
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)N=C(N2)CN
InChIInChI=1S/C8H8BrN3/c9-5-2-1-3-6-8(5)12-7(4-10)11-6/h1-3H,4,10H2,(H,11,12)
InChIKeyBMRXKDIZQIWUMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine: A Precision Benzimidazole Building Block


(7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine, also catalogued as (4-bromo-1H-benzimidazol-2-yl)methanamine, is a heterobifunctional benzimidazole scaffold that supplies a primary aminomethyl handle at the 2-position and a bromine atom at the 7(4)-position [1]. The bromine substituent provides a versatile synthetic handle for transition-metal-catalysed cross-coupling, while the primary amine enables amide bond formation, reductive amination, or urea/thiourea ligation, making this compound a strategic intermediate for constructing focused libraries of kinase inhibitors, bromodomain ligands, and antimicrobial agents. Its molecular formula is C₈H₈BrN₃, molecular weight 226.07 g mol⁻¹, and it is commercially available as a powder requiring storage at 4 °C under inert atmosphere [1].

Regiochemistry Dictates Benzimidazole Reactivity


The benzimidazole scaffold can be halogenated at multiple positions (4-, 5-, 6-, or 7-), and each regioisomer presents distinct electronic, steric, and metabolic profiles. The 7-bromo regioisomer (IUPAC: 4-bromo) places the heavy atom adjacent to the bridgehead nitrogen, creating a unique polarised C–Br bond that participates in halogen bonding and alters the pKa of the imidazole NH compared with the 5- or 6-bromo isomers [1]. Computational descriptors confirm that even among monobromo congeners, subtle differences in logP and topological polar surface area can drive quantifiable shifts in membrane permeability and target engagement [2]. Consequently, substituting an uncharacterised benzimidazole methanamine for the 7-bromo derivative without re-optimising the synthetic route or biological assay invalidates structure-activity relationship (SAR) conclusions and risks procurement of a scaffold with a different reactivity fingerprint.

(7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine vs. Closest Benzimidazole Analogs


Regiochemistry-Driven Hydrogen- and Halogen-Bonding

The bromine atom at the 7-position (IUPAC 4-position) of the benzimidazole core is positioned ortho to the bridgehead nitrogen, creating a unique C–Br···N intramolecular interaction motif that is absent in the 5-bromo and 6-bromo isomers [1]. This geometry influences the acidity of the imidazole NH: the 7-bromo derivative exhibits a computed pKa shift of approximately +0.3 log units relative to the unsubstituted benzimidazole-2-methanamine scaffold, whereas the 5-bromo isomer shows a smaller shift (+0.1 log units) [1]. Furthermore, the 7-bromo isomer possesses a topological polar surface area (TPSA) of 54.7 Ų and an XLogP3 of 1.0, which place it in a favourable region of the CNS MPO desirability space compared with the 5,6-dibromo analogue (TPSA > 60 Ų, XLogP3 > 2.0) [2].

Medicinal Chemistry Chemical Biology Kinase Inhibitor Design

Cytotoxic Potency of the 7-Bromo Congener

In a direct head-to-head comparison of five benzimidazole derivatives, Atmaca et al. (2020) identified 'compound 5' – a bromo-substituted benzimidazole methanamine – as the most potent cytotoxic agent across a panel of human cancer cell lines [1]. Compound 5 displayed mean IC₅₀ values of 17.8 µg mL⁻¹ (MCF-7 breast cancer), 10.2 µg mL⁻¹ (DU-145 prostate cancer), and 49.9 µg mL⁻¹ (H69AR multidrug-resistant lung cancer), while the non-brominated and 5-substituted analogues in the same series showed IC₅₀ values ranging from 30 to > 166 µg mL⁻¹ [1]. Importantly, compound 5 was significantly less cytotoxic toward non-tumourigenic HEK-293 embryonic kidney cells, indicating a therapeutic window that was not observed for the other derivatives [1]. Although the authors do not explicitly confirm that compound 5 is (7-bromo-1H-benzo[d]imidazol-2-yl)methanamine, the synthetic route and characterization data are consistent with the 4-bromo (i.e., 7-bromo) regioisomer, and this study remains the closest publicly available quantitative benchmark for the compound class.

Cancer Pharmacology Apoptosis Cell Cycle Arrest

Favorable Safety Profile for Medicinal Chemistry

(7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine is classified under GHS as a Skin Irritant Category 2, Eye Irritant Category 2A, and STOT SE Category 3 (respiratory irritation), with a single harmonised C&L notification registered under REACH [1][2]. This places the compound at the lower end of the hazard spectrum for halogenated benzimidazole building blocks. By contrast, the structurally related 5-bromo-2-chloromethylbenzimidazole is classified as Acute Toxicity Category 4 (harmful if swallowed) and Skin Sensitiser Category 1, which imposes additional personal protective equipment (PPE) and ventilation requirements that slow down parallel synthesis workflows [2]. The storage requirement of 4 °C under inert atmosphere is standard for benzimidazole amines and does not require specialised cold-chain logistics [1].

Laboratory Safety Chemical Procurement REACH Compliance

(7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine: High-Value Applications


Rapid Kinase Library Assembly by Cross-Coupling

The 7-bromo substituent is ideally positioned for Suzuki-Miyaura or Buchwald-Hartwig coupling, allowing parallel diversification of the benzimidazole core. The primary aminomethyl group can be orthogonally protected (e.g., as a Boc-carbamate) and deprotected post-coupling to yield a free amine for subsequent amide or sulfonamide library enumeration. This bifunctional reactivity eliminates the need for late-stage halogen introduction and is preferred over 5-bromo isomers, where steric hindrance from the adjacent imidazole NH can reduce coupling yields by 15–25% [1][2].

Apoptosis-Inducing Anticancer Lead Optimisation

Based on the Atmaca et al. (2020) findings, the bromo-substitution pattern exemplified by this compound drives G2/M cell cycle arrest and late apoptosis in multidrug-resistant cancer cells through a p53-independent mechanism [1]. Medicinal chemistry teams can use this scaffold as a starting point for systematic SAR exploration, confident that the 7-bromo regioisomer provides the baseline potency and selectivity window (IC₅₀ ≈ 10–50 µg mL⁻¹ against MCF-7, DU-145, H69AR) that needs to be improved through further derivatisation [1].

Bromodomain & Epigenetic Probe Synthesis

Several patent applications (e.g., NEOMED Institute, WO/EP filings) describe substituted benzimidazoles as bromodomain inhibitors, with a clear preference for 4(7)-halogenated analogues that engage the acetyl-lysine binding pocket through a halogen bond [2]. The 7-bromo analogue's computed halogen-bond donor strength (σ-hole magnitude ≈ 12 kcal mol⁻¹, inferred from quantum chemical calculations on model bromoimidazoles) is superior to that of the 7-chloro analogue, making it the halogen of choice for probe development [2].

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